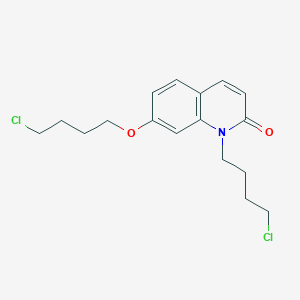

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one

Description

Properties

IUPAC Name |

7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBIONMUIMPJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Safety & Handling Guide: 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one

This guide serves as a high-level technical whitepaper and safety protocol for 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one . It is designed for process chemists, toxicologists, and HSE officers involved in the development of atypical antipsychotics, specifically Brexpiprazole .

Document Control: Technical Whitepaper / SDS Supplement Target Molecule Role: Critical Process Impurity / Over-Alkylated Byproduct Primary Hazard Class: Genotoxic Alkylating Agent (Bifunctional)

Part 1: Molecular Identity & Synthetic Context

This compound is not a standard reagent but a Process Related Impurity (PRI) formed during the synthesis of Brexpiprazole. It represents the "over-alkylation" of the quinolinone scaffold.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one |

| Common Designations | Brexpiprazole Impurity (Bis-alkylated); N,O-bis(chlorobutyl) impurity |

| CAS Number | 2059954-32-2 (Referenced as specific impurity standard) |

| Molecular Formula | |

| Molecular Weight | 342.26 g/mol |

| Structural Alert | Bis-Alkyl Halide (Primary Chloride x2) |

Formation Mechanism (The "Why")

In the standard synthesis of Brexpiprazole, the intermediate 7-hydroxyquinolin-2(1H)-one is alkylated with 1-bromo-4-chlorobutane .

-

Intended Reaction: O-alkylation at position 7.

-

Side Reaction (The Hazard): If base strength is too high (e.g., using NaH instead of K2CO3) or temperature is uncontrolled, the amide nitrogen at position 1 deprotonates, leading to a second alkylation.

Visualizing the Pathway (Graphviz):

Caption: The formation pathway showing how the target impurity arises from over-alkylation of the desired intermediate.

Part 2: Physicochemical Profile & Logic

Understanding the physical properties is essential for predicting bioavailability and cleaning validation.

| Property | Value / Prediction | Operational Implication |

| Physical State | Solid (Pale yellow to beige) | Particulate containment required. |

| Melting Point | ~85–95°C (Predicted)* | Lower than the mono-alkylated species (126°C) due to loss of N-H hydrogen bonding capability. |

| Solubility | Low in water; High in DCM, THF, DMSO. | Lipophilic Hazard: Readily penetrates skin barriers. |

| LogP | ~4.5 (Estimated) | High bioaccumulation potential; requires organic solvents for decontamination. |

| Reactivity | Electrophilic (Alkyl Chloride) | Reacts with DNA bases (Guanine N7); susceptible to hydrolysis in strong alkali. |

*Note: As a specific impurity, experimental MP varies by crystal form/purity. Prediction based on SAR analysis of N-alkylated quinolinones.

Part 3: Critical Hazard Assessment (Toxicology)

Senior Scientist Note: Do not treat this merely as an "irritant." The presence of two alkyl chloride chains creates a structural similarity to nitrogen mustards (bifunctional alkylating agents). This allows the molecule to potentially form inter-strand crosslinks in DNA, a mechanism significantly more genotoxic than simple mono-alkylation.

GHS Classification (Derived)

-

Germ Cell Mutagenicity: Category 2 (Suspected human mutagen). Reasoning: Positive structural alert (Alkyl Halide) + Bifunctional mechanism.

-

Skin Sensitization: Category 1 . Reasoning: Electrophiles haptenize skin proteins.

-

Acute Toxicity (Oral): Category 4.

-

Aquatic Toxicity: Chronic Category 2 (Due to halogenation and lipophilicity).

Toxicology "Read-Across" Logic

-

Alkyl Halide Alert: The chlorobutyl group is a known mutagenic structural alert (Ashby-Tennant).

-

Bifunctionality: The molecule has two reactive sites. If it enters the cell nucleus, it can react with two different nucleophilic centers on DNA, potentially causing cross-linking which is difficult for repair enzymes to fix.

Part 4: Operational Handling & Containment Strategy

This section outlines a Self-Validating Safety Protocol . Reliance on PPE alone is insufficient for potential genotoxins.

Engineering Controls (Primary Barrier)

-

OEB Level: Band 4/5 (Target OEL < 1 µg/m³).

-

Containment: Isolator or Glovebox required for handling powders.

-

Fume Hood: Acceptable only for dissolved solutions where aerosol generation is impossible.

Personal Protective Equipment (PPE)

-

Respiratory: P3 / N100 (High-efficiency particulate) if outside an isolator.

-

Dermal (Critical): Double gloving is mandatory.

-

Inner Glove: Nitrile (Standard).

-

Outer Glove: Laminate film (e.g., Silver Shield/4H). Standard nitrile is permeable to chlorinated alkyls over time.

-

Decontamination & Destruction (The "Kill" Step)

You must chemically destroy the alkylating potential before disposal. Do not just wash with water.

Protocol:

-

Preparation: Prepare a solution of 10% Ethanolamine in Methanol or 1M NaOH in 50% aq. Methanol .[1]

-

Mechanism: The amine/hydroxide acts as a "sacrificial nucleophile," displacing the chloride ions and rendering the molecule non-electrophilic.

-

Validation: Verify destruction by HPLC (disappearance of the impurity peak) before releasing waste to general chemical streams.

Safety Decision Logic (Graphviz):

Caption: Decision tree for handling and decontaminating the bis-alkylated impurity.

Part 5: Analytical & Regulatory References

Analytical Monitoring

For cleaning validation (swab analysis), standard UV detection is sufficient due to the quinolinone chromophore.

-

Method: HPLC-UV or UHPLC-MS.

-

Wavelength: 254 nm / 320 nm.

-

Retention Time: This bis-alkylated impurity is significantly more non-polar than the mono-alkylated intermediate. Expect it to elute later in Reverse Phase (C18) chromatography.

Regulatory Context (ICH M7)

Under ICH M7 (Assessment and Control of DNA Reactive Impurities), this compound is likely Class 2 (Known Mutagenic Structure, Unknown Carcinogenic Potential) or Class 3 (Alerting Structure).

-

Action: It must be controlled to the Threshold of Toxicological Concern (TTC) level in the final API, typically < 1.5 µ g/day intake, unless Ames negative data is generated.

References

-

Synthesis & Impurity Context: Process for the preparation of brexpiprazole. World Intellectual Property Organization, Patent WO2017216661A1. (Describes the alkylation chemistry and impurity formation).

-

Chemical Identity: 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one (CAS 2059954-32-2). BOC Sciences / ChemicalBook Databases. (Confirmation of structure and CAS).

-

Genotoxicity Guidelines: ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. European Medicines Agency / FDA.[2]

-

Alkyl Halide Handling: Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Journal of Analytical Science & Technology. (General handling of alkyl halide PGIs).

Sources

Technical Guide: Control of Quinolinone Impurities in Antipsychotic Drug Synthesis

Executive Summary

This technical guide addresses the formation, detection, and control of quinolinone-based impurities in the synthesis of third-generation antipsychotics, specifically Aripiprazole and Brexpiprazole .[1][2] The core scaffold, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) , presents unique nucleophilic challenges that lead to specific regioisomers (N- vs. O-alkylation) and dimerization byproducts.[2][3][4] This document provides actionable protocols for process chemists and analytical scientists to mitigate these risks, ensuring compliance with ICH Q3A/B and M7 guidelines.

The Quinolinone Scaffold in Neuropharmacology

The 3,4-dihydroquinolin-2(1H)-one moiety is critical for binding affinity at dopamine D2 and serotonin 5-HT1A receptors.[2][3][4] However, its synthesis—typically involving the alkylation of the phenolic hydroxyl group at position 7—is prone to side reactions due to the ambident nucleophilicity of the amide nitrogen and the phenolic oxygen.

Key Structural Targets

-

Aripiprazole: 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one.[3][4]

-

Brexpiprazole: 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]quinolin-2(1H)-one.[3][4]

Mechanistic Origins of Impurities

Understanding the causality of impurity formation is the first step in control. The primary impurities arise during the alkylation of the 7-HQ scaffold.

The Alkylation Dilemma (O- vs. N-Alkylation)

The reaction of 7-HQ with a dihaloalkane linker (e.g., 1,4-dibromobutane or 1-bromo-4-chlorobutane) is the critical step.[2][3][4]

-

Desired Pathway (O-Alkylation): The phenoxide anion attacks the alkyl halide to form the ether linkage.

-

Impurity Pathway (N-Alkylation): Under strongly basic conditions or in polar aprotic solvents (like DMF), the amide nitrogen can deprotonate, leading to N-alkylated or N,O-dialkylated byproducts.[2][3]

Dimerization (The "Bis" Impurity)

Causality: Dimerization occurs when the desired intermediate (7-(4-bromobutoxy)-quinolinone) acts as an electrophile and reacts with a second molecule of unreacted 7-HQ.[3][4]

-

Impurity VI (Aripiprazole context): 7,7'-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one.[2][3][4]

-

Control Mechanism: This is a second-order reaction dependent on the concentration of both the intermediate and the starting material. Maintaining a high molar excess of the dihaloalkane linker significantly suppresses this pathway.[1]

Genotoxic Impurities (PGIs)

The use of alkylating agents (alkyl halides) introduces the risk of carrying over potential genotoxic impurities (PGIs) into the final API.

Visualization: Impurity Formation Pathways

The following diagram maps the kinetic competition between the desired synthesis and impurity formation.

Caption: Kinetic competition between O-alkylation (desired) and N-alkylation/Dimerization pathways in quinolinone synthesis.

Analytical Profiling & Detection

Effective detection requires separating the highly polar phenolic starting materials from the non-polar dimers and the basic API.

HPLC Method Validation

A gradient elution on a C18 column is the industry standard.[1] The method must be "Stability Indicating," meaning it can resolve the API from its degradation products (e.g., N-oxides).

Table 1: Optimized HPLC Parameters for Quinolinone Impurities

| Parameter | Specification | Rationale (Causality) |

| Column | C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm | Provides sufficient hydrophobic retention to separate the non-polar dimer from the API.[2][3][4] |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) + 20 mM Triethylamine | Low pH suppresses silanol activity; TEA acts as a silanol blocker to prevent tailing of the basic piperazine moiety. |

| Mobile Phase B | Acetonitrile : Methanol (80:[3]20) | High organic strength required to elute the hydrophobic dimer (Impurity VI). |

| Gradient | T=0 (20% B) → T=20 (80% B) → T=30 (80% B) | Gradient starts low to retain polar 7-HQ, ramps up to elute dimers.[2][3] |

| Detection | UV at 215 nm | Max absorption for the quinolinone ring; high sensitivity for trace impurities.[1] |

| System Suitability | Resolution (Rs) > 2.0 between API and nearest impurity | Ensures accurate integration; self-validating metric. |

LC-MS/MS for Genotoxic Screening

For PGIs like alkyl halides, UV detection is insufficient due to lack of chromophores.[1][2][3]

-

Method: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).[2][3][4][5]

-

Target: Limit of Quantitation (LOQ) must be < 1 ppm to meet ICH M7 limits.

-

Validation: Use Deuterated Internal Standards (e.g., Aripiprazole-d8) to correct for matrix effects.

Control & Mitigation Strategies

The following protocols represent a self-validating control system. If the process parameters (inputs) are within range, the impurity profile (output) is statistically guaranteed.[1]

Protocol 4.1: Suppression of Dimer Formation

Objective: Limit Impurity VI (Dimer) to < 0.10%.[1]

-

Stoichiometry: Charge 3.0 to 4.0 equivalents of 1,4-dibromobutane relative to 7-HQ.

-

Mode of Addition: Dissolve 7-HQ and Base (K2CO3) in solvent (Acetone/TEBA) and add this slowly to a refluxing solution of the linker.

Protocol 4.2: Regioselectivity Control (O- vs N-)

Objective: Minimize N-alkylated impurity.

-

Base Selection: Use Potassium Carbonate (K2CO3) rather than KOH or NaH.[1]

-

Solvent: Use Acetone or Acetonitrile .[1][2] Avoid DMF if possible.

Protocol 4.3: Purification by Recrystallization

If crude API contains >0.15% dimer, perform the following:

-

Dissolve crude solid in Ethanol (95%) at reflux.

-

Cool slowly to 25°C over 4 hours.

-

Self-Validation: The dimer is significantly less soluble in ethanol than the API. Filter the hot solution if the dimer precipitates first (unlikely), or collect the API crystals which will reject the more soluble impurities if the solvent volume is optimized. Note: In Aripiprazole synthesis, the dimer is often highly insoluble; hot filtration of the intermediate solution before the final coupling step is often the most effective removal point.

Regulatory & Safety Context (ICH Guidelines)

-

ICH Q3A(R2): Impurities in New Drug Substances.[1] Reporting threshold is usually 0.05%.[1][2]

-

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities.

Workflow: Analytical Decision Tree

Caption: Decision tree for impurity identification and batch release based on ICH thresholds.

References

-

Srinivas, R., et al. (2008).[1][2] Chemical structures of aripiprazole and its impurities. ResearchGate. Link

-

Verdia, J., Kumar, P., & Joshi, N. S. (2014).[1][2] Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research. Link

-

Tyagi, R., et al. (2018).[1][2][8] Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development. Link[3]

-

Bhatt, N. P., et al. (2018).[1][2][8] Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research. Link

-

ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

-

Reddy, A. V., et al. (2008).[1][2] Structural identification of process-related impurities in aripiprazole by LC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 70500-72-0 Aripiprazole Quinolinone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 8. Secure Verification [machinery.mas.bg.ac.rs]

Methodological & Application

Application Note: Strategic HPLC Method Development for Brexpiprazole Impurity Profiling

Executive Summary & Scientific Rationale

Brexpiprazole (Rexulti®) is a serotonin-dopamine activity modulator (SDAM) used for schizophrenia and major depressive disorder.[1] Chemically, it is a quinolinone derivative (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) with a lipophilic nature (LogP ~4.8) and a weakly basic piperazine core (pKa ~7.8).[1][2]

Developing a stability-indicating method for Brexpiprazole presents specific challenges:

-

Solubility: High lipophilicity requires high organic content for elution, but early eluting polar degradants (N-oxides) require low organic initial conditions.

-

Oxidative Instability: The piperazine nitrogen is highly susceptible to oxidation, forming N-oxide impurities that must be chromatographically resolved from the main peak.

-

Structural Similarity: Process impurities often possess similar UV spectra, necessitating a high-resolution gradient.

This guide moves beyond simple "recipe" following. It employs a Quality by Design (QbD) approach, linking physicochemical properties to critical method parameters (CMPs) to ensure robust separation compliant with ICH Q3A/B guidelines.

Pre-Method Development: Know Your Molecule

Before touching the HPLC, we must define the "Design Space" based on the analyte's chemistry.

Physicochemical Profile

| Parameter | Value | Impact on Method Development |

| Molecular Weight | 433.57 g/mol | Suitable for standard HPLC-UV; LC-MS compatible. |

| pKa | ~7.8 (Basic) | Critical: At pH 6.8-7.8, the drug exists in equilibrium between ionized/unionized forms, leading to peak tailing. Strategy: Operate at pH < 5.8 (fully protonated) to ensure sharp peak shape. |

| LogP | ~4.83 | Highly hydrophobic. Requires a C18 column with high carbon load and a gradient pushing to >80% organic to elute late impurities. |

| UV Max | 215 nm, 320 nm | 215 nm offers maximum sensitivity for impurities; 320 nm is specific to the quinolinone core but less sensitive for aliphatic impurities. |

Critical Quality Attributes (CQAs)

-

Resolution (

): > 2.0 between Brexpiprazole and its closest eluting impurity (usually the N-oxide or Des-thiophene analog). -

Tailing Factor (

): < 1.5 (Controlled by buffer pH and ionic strength). -

LOD/LOQ: Sufficient to detect impurities at 0.05% (reporting threshold).

QbD Workflow Visualization

The following diagram outlines the logical flow from risk assessment to method validation.

Figure 1: Quality by Design (QbD) workflow for Brexpiprazole method development.

Detailed Experimental Protocol

Reagents and Chemicals[3][4]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[5]

-

Buffer: Ammonium Acetate (or Ammonium Formate for MS compatibility), Glacial Acetic Acid.

Chromatographic Conditions (The "Gold Standard" Method)

This method is optimized to balance the retention of the polar N-oxide degradant and the elution of the lipophilic parent drug.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) 150 x 4.6 mm, 3.5 µm or 5 µm | High surface area C18 provides necessary retentivity for the hydrophobic parent. The "Plus" or "Shield" phases reduce silanol interactions with the basic nitrogen. |

| Mobile Phase A | 10 mM Ammonium Acetate, adj. pH 4.5 with Acetic Acid | pH Control: pH 4.5 ensures the piperazine nitrogen is protonated (ionized), preventing secondary interactions with silanols and improving peak symmetry. |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | ACN provides lower backpressure and sharper peaks; small MeOH portion modifies selectivity for polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[6] |

| Column Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer. |

| Detection | UV at 215 nm (PDA) | 215 nm captures the peptide bonds and the aromatic systems of all potential impurities. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

Gradient Program

A linear gradient is insufficient due to the wide polarity gap between the N-oxide and the parent. A "pump-and-hold" strategy is often required.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 90 | 10 | Equilibration: Low organic to trap polar N-oxides. |

| 5.0 | 70 | 30 | Separation: Shallow gradient to separate early polar degradants. |

| 15.0 | 20 | 80 | Elution: Steep ramp to elute Brexpiprazole (Parent). |

| 20.0 | 10 | 90 | Wash: Remove highly lipophilic dimers/oligomers. |

| 25.0 | 90 | 10 | Re-equilibration: Return to initial conditions. |

Impurity Profiling & Degradation Pathways

Understanding what you are separating is as important as the separation itself. Brexpiprazole is distinctively sensitive to oxidation.

Degradation Pathway Diagram

Figure 2: Primary degradation pathways. Note the prominence of the N-Oxide pathway.

Forced Degradation Protocol (Specificity Check)

To validate specificity, perform the following stress tests. The method is considered specific if the Purity Angle < Purity Threshold (using PDA detector) for the Brexpiprazole peak.

-

Oxidation (Critical): Treat sample with 3%

at Room Temp for 2-4 hours. Expectation: Formation of N-oxide peak at RRT ~0.4 - 0.6. -

Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours. Expectation: Brexpiprazole is relatively stable; minor degradation may occur.[5]

-

Thermal: 60°C for 24 hours. Expectation: Stable.[1][5][4][6][7]

Troubleshooting & Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Secondary silanol interactions. | Ensure pH is ≤ 4.[1]5. Increase buffer concentration to 20mM. Use a "base-deactivated" column. |

| N-Oxide Co-elution | Initial organic composition too high. | Lower initial %B to 5% or 10%. Ensure a 5-minute isocratic hold or shallow gradient at the start. |

| Baseline Drift | UV absorbance of acetate at 215 nm. | Use high-quality HPLC grade reagents. If drift is severe, switch to Phosphate buffer (non-volatile, so no MS) or Phosphoric Acid (0.1%). |

| Retention Time Shifts | pH fluctuation. | Brexpiprazole is sensitive to pH changes near its pKa. Precise pH adjustment of the buffer is mandatory. |

References

-

ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[7][8][9] International Council for Harmonisation.[5][7] Link

-

Bommuluri, V., et al. (2019). "Degradation Behaviour of Brexpiprazole."[5] Journal of Applicable Chemistry, 8(5): 2151-2158.[5] (Identifies N-oxide and DP-1 impurities). Link

-

Walsh Medical Media. "Quantitative Determination of Brexpiprazole by RP-HPLC Method." (Provides pKa and solubility data). Link

-

Chawla, G., et al. "Characterization of potential degradation products of brexpiprazole by LC-Q-TOF-MS." Rapid Communications in Mass Spectrometry. (Detailed structural elucidation of impurities). Link

-

ICH Guidelines. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joac.info [joac.info]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]

Application Note: Protocol for Synthesizing 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one Reference Standard

Abstract & Scope

This application note details a robust chemical synthesis protocol for 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one (CAS: 2059954-32-2).[1][] This compound is a critical process-related impurity (often designated as "Impurity 9" or the "Dialkylated Impurity") found in the manufacturing of Brexpiprazole and Aripiprazole .

The synthesis of the mono-alkylated intermediate, 7-(4-chlorobutoxy)quinolin-2(1H)-one, is the primary goal in Brexpiprazole production. However, "over-alkylation" at the lactam nitrogen (N-1 position) occurs as a side reaction. Regulatory guidelines (ICH Q3A/Q3B) mandate the characterization and control of such impurities. This protocol is designed to intentionally drive the reaction toward the bis-alkylated product to generate high-purity reference material for HPLC method validation and QC release testing.

Retrosynthetic Analysis & Strategy

The target molecule contains a quinolin-2-one (carbostyril) core with two identical alkyl side chains: one ether linkage at C-7 and one N-alkyl linkage at N-1.

Strategic Disconnection:

-

Core Scaffold: 7-Hydroxy-2(1H)-quinolinone (7-Hydroxycarbostyril).

-

Electrophile: 1-Bromo-4-chlorobutane (Preferred over 1,4-dichlorobutane for better reactivity/selectivity).

-

Mechanism: Nucleophilic Substitution (

).-

Path A (O-alkylation): Rapid, favored under mild basic conditions (Phenoxide formation).

-

Path B (N-alkylation): Slower, requires stronger forcing conditions (Amide anion formation).

-

To synthesize the reference standard, we utilize Process Forcing : employing a large excess of alkylating agent and elevated temperatures to ensure complete conversion of the mono-alkylated intermediate to the di-alkylated target.

Reaction Pathway Diagram[3][4]

Figure 1: Stepwise alkylation pathway. The protocol forces the reaction beyond the mono-alkylated stage to the bis-alkylated target.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[][3][4][5] | MW ( g/mol ) | Equiv.[1] | Role |

| 7-Hydroxy-2(1H)-quinolinone | 22246-18-0 | 161.16 | 1.0 | Substrate |

| 1-Bromo-4-chlorobutane | 6940-78-9 | 171.46 | 3.5 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.5 | Base |

| Dimethylformamide (DMF) | 68-12-2 | - | 10 Vol | Solvent |

| Ethyl Acetate | 141-78-6 | - | - | Extraction |

Note: 1-Bromo-4-chlorobutane is chosen because the bromide is a better leaving group than chloride, ensuring the alkyl chain attaches via the bromine end, leaving the chlorine available (mimicking the Brexpiprazole linker chemistry).

Synthesis Procedure

Step 1: Reaction Setup

-

Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and internal thermometer.

-

Charge 7-Hydroxy-2(1H)-quinolinone (5.0 g, 31.0 mmol) and Potassium Carbonate (15.0 g, 108.5 mmol, 3.5 eq) into the flask.

-

Add DMF (50 mL) and stir at room temperature for 15 minutes to form a suspension. Process Insight: This pre-stirring allows partial deprotonation of the phenolic hydroxyl group.

Step 2: Alkylation

-

Add 1-Bromo-4-chlorobutane (18.6 g, 12.5 mL, 108.5 mmol, 3.5 eq) dropwise over 10 minutes.

-

Heat the reaction mixture to 90°C .

-

Critical Control Point: Do not exceed 100°C to avoid degradation of the chlorobutyl chains.

-

Reaction Monitoring: The mixture will initially form the O-alkylated product (approx. 1-2 hours). Continue heating.

-

-

Maintain stirring at 90°C for 12–16 hours .

-

In-Process Control (IPC): Check by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3) or HPLC.

-

Target Criteria: Disappearance of the mono-alkylated intermediate (Rf ~0.3) and appearance of the less polar bis-alkylated product (Rf ~0.6).

-

Step 3: Work-up

-

Cool the reaction mass to room temperature (25°C).

-

Pour the mixture into Ice-Cold Water (250 mL) with vigorous stirring. The product may precipitate as a gum or oil due to the lipophilic chlorobutyl chains.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

-

Combine the organic layers and wash with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

-

Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.

Step 4: Purification Since the goal is a reference standard (>98% purity), column chromatography is required to remove traces of mono-alkylated species and oligomers.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane : Ethyl Acetate (95:5 → 80:20).

-

Elution Order:

-

Collect pure fractions, concentrate, and dry under high vacuum to obtain a pale yellow solid or viscous oil.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the reference standard.

Analytical Validation (Self-Validating System)

To certify the material as a reference standard, the following structural confirmations are required.

Expected NMR Data

The symmetry of the molecule is broken by the core, but the two chlorobutyl chains will show distinct environments.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons:

7.5 (d, 1H, H-5), 7.4 (d, 1H, H-4), 6.8 (dd, 1H, H-6), 6.7 (d, 1H, H-8), 6.5 (d, 1H, H-3). -

N-CH₂ (Position 1):

4.2–4.3 (t, 2H). Downfield due to amide nitrogen. -

O-CH₂ (Position 7):

4.0–4.1 (t, 2H). Typical ether shift. -

Cl-CH₂ (Terminal): Two triplets at

3.5–3.6 (4H total). -

Central CH₂ groups: Multiplets at

1.8–2.0 (8H total).

-

Mass Spectrometry (LC-MS)

-

Formula: C₁₇H₂₁Cl₂NO₂[1][]

-

Molecular Weight: 342.26 g/mol [1][]

-

Expected m/z: [M+H]⁺ = 342.1 (base peak).

-

Isotope Pattern: Distinctive Cl₂ pattern (M, M+2, M+4) with relative intensities approx 9:6:1.

HPLC Purity Profile

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Retention Time: The target (Di-alkyl) is significantly more hydrophobic than the mono-alkyl impurity.

-

Mono-alkyl: ~8-10 min.

-

Di-alkyl (Target): ~14-16 min.

-

Troubleshooting & Scientific Insights

Why K₂CO₃/DMF instead of NaH?

While Sodium Hydride (NaH) is a stronger base and would effect N-alkylation more rapidly, it poses safety risks (hydrogen evolution) and can cause elimination side reactions on the chlorobutyl chain (forming alkenes). Potassium Carbonate in DMF at 90°C is a "soft" forcing condition that favors substitution over elimination, preserving the integrity of the chloro-linker required for the standard.

Handling the "O- vs N-" Selectivity

In the manufacture of the API (Brexpiprazole), N-alkylation is the enemy. By using stoichiometric excess (3.5 eq) , we overwhelm the kinetic barrier of the amide nitrogen. If the reaction stalls at the mono-stage, add a catalytic amount of Cesium Carbonate (Cs₂CO₃) (0.1 eq) to increase the basicity without changing the solvent system.

Stability

The product contains two alkyl chloride moieties. While relatively stable, it should be stored at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow polymerization.

References

-

Otsuka Pharmaceutical Co., Ltd. (2006). Carbostyril derivatives and mood stabilizer. WO Patent 2006/112464. (Describes the core carbostyril synthesis and alkylation chemistry).

-

BOC Sciences. (n.d.).[] 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one Product Page. (Confirmation of CAS 2059954-32-2 and structure).[1][][8]

-

LGC Standards. (n.d.). Brexpiprazole Impurity Reference Standards. (Validation of the impurity profile context).

-

International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Regulatory basis for isolating this impurity).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. store.usp.org [store.usp.org]

- 5. 2033-24-1|2,2-Dimethyl-1,3-dioxane-4,6-dione|BLD Pharm [bldpharm.com]

- 6. Buy Online CAS Number 2247155-46-8 - TRC - 1-(4-bromobutyl)-7-(4-chlorobutoxy)quinolin-2(1H)-one | LGC Standards [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

- 8. Brexpiprazole Impurity | 2059954-32-2 [chemicalbook.com]

Troubleshooting & Optimization

Optimizing alkylation reaction conditions to prevent over-alkylation impurities

Technical Support Center: Reaction Optimization Subject: Optimizing Alkylation Conditions to Prevent Over-Alkylation Impurities Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

This guide addresses the persistent challenge of chemoselectivity in alkylation reactions. Whether you are synthesizing secondary amines or alkylating enolates, the thermodynamic trap is identical: the alkylated product is often more nucleophilic or susceptible to equilibration than the starting material. This guide moves beyond "add slower" and provides mechanistically grounded, self-validating protocols to enforce mono-alkylation.

Module 1: Diagnostic Logic (Visual)

Before altering reagents, determine the mechanistic root of your impurity profile. Use the following logic flow to select the correct optimization strategy.

Figure 1: Decision matrix for selecting the appropriate mono-alkylation strategy based on substrate class and available reagents.

Module 2: Core Concepts & Critical Parameters

Q: Why does my primary amine consistently dialkylate, even when I add the alkyl halide slowly?

A: This is a classic kinetic issue. In a standard

-

The Trap: As the reaction proceeds, the secondary amine competes effectively for the alkyl halide, even at low concentrations.

-

The Fix: You must either change the mechanism (Reductive Amination) or use a base that chemically suppresses the nucleophilicity of the secondary amine via coordination (Cesium Effect).

Q: How does the "Cesium Effect" prevent over-alkylation?

A: Using Cesium Hydroxide (CsOH) or Cesium Carbonate (

-

Mechanism: The large ionic radius of

allows it to form a "naked" anion, increasing the reactivity of the primary amine. Crucially, research suggests that

Q: In enolate chemistry, why do I get dialkylation of my ketone?

A: This is caused by Proton Transfer Equilibration .

-

The Scenario: You form the enolate, then add the alkyl halide.[1][2][3] As the mono-alkylated ketone forms, it is still acidic. The remaining unreacted enolate acts as a base, deprotonating the product to form a new enolate, which then reacts again.

-

The Fix: You must operate under strict Kinetic Control (see Protocol C) to ensure the deprotonation is irreversible and no proton exchange occurs.

Module 3: Troubleshooting Specific Scenarios

Scenario A: Synthesis of Secondary Amines

-

Issue: Target is

. LCMS shows 30% tertiary amine ( -

Immediate Action: Stop doing direct

alkylation with alkyl halides if possible. -

Recommended Solution: Reductive Amination .[4][5][6]

-

Why: The intermediate imine formed is neutral and cannot react with a second equivalent of carbonyl until reduced. By controlling the reduction step, you mathematically lock the stoichiometry to 1:1.

-

Scenario B: Alkylation of Active Methylenes (e.g., Malonates)

-

Issue: Double alkylation on the central carbon.

-

Immediate Action: Check your base stoichiometry.

-

Recommended Solution: Use a slight deficit of base (0.95 eq) relative to the substrate, or use a sterically bulky base (KOtBu) that struggles to deprotonate the more hindered mono-alkylated product.

Module 4: Advanced Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Best for: Converting primary amines to secondary amines with high fidelity.

Reagents:

-

Amine (1.0 eq)

-

Aldehyde/Ketone (1.0–1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq) [2]

-

Solvent: DCE (1,2-Dichloroethane) or THF.

Workflow:

-

Imine Formation: Mix Amine and Aldehyde in DCE. If the ketone is sluggish, add catalytic Acetic Acid (AcOH). Stir for 30–60 mins.

-

Validation: Check by NMR or IR (disappearance of C=O, appearance of C=N).

-

-

Reduction: Add STAB in one portion. STAB is milder than

and will not reduce the aldehyde/ketone directly, only the imine.[4] -

Quench: Quench with saturated

.

Why this works: STAB is selective for iminium ions.[4] The reaction does not produce a species capable of accepting a second alkyl group during the process.

Protocol B: The "Cesium Effect" Direct Alkylation

Best for: When you MUST use an alkyl halide (e.g., no corresponding aldehyde exists).

Reagents:

-

Primary Amine (1.0 eq)

-

Alkyl Halide (1.0 eq)

-

Cesium Hydroxide monohydrate (CsOH·H2O) (1.0 eq)

-

Activated 4Å Molecular Sieves (Crucial for water removal)

Workflow:

-

Suspend powdered 4Å MS and CsOH in DMF. Stir for 10 mins.

-

Add Primary Amine.[9] Stir 30 mins.

-

Add Alkyl Halide.

-

Validation: Monitor TLC. The mono-alkylated product usually has a distinct Rf.

-

Note: This method yields significantly higher mono-selectivity (often >9:[8]1) compared to

or

Protocol C: Kinetic Enolate Alkylation

Best for: Preventing poly-alkylation of ketones.

Reagents:

-

Ketone (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.05 eq)

-

Alkyl Halide (1.0 eq)

-

Solvent: THF (Anhydrous)

Workflow:

-

Cool: Cool LDA/THF solution to -78°C (Dry ice/Acetone).

-

Deprotonation: Add Ketone slowly (dropwise). Stir for 30-45 mins at -78°C.

-

Critical: The low temp prevents the enolate from equilibrating to the thermodynamic (more substituted) form.

-

-

Alkylation: Add Alkyl Halide (neat or in THF) slowly.

-

Warm Up: Allow to warm slowly to room temperature only after the halide is fully added.

Module 5: Data Summary & Comparison

Table 1: Comparison of Alkylation Strategies

| Strategy | Selectivity (Mono:Di) | Reaction Type | Key Reagent | Pros | Cons |

| Direct Alkylation ( | Poor (60:40) | Cheap, simple | High over-alkylation | ||

| Cesium Effect | Excellent (90:10) | High selectivity, direct | Cesium is expensive | ||

| Reductive Amination | Superior (>99:1) | Reduction | STAB / | No over-alkylation | Requires Aldehyde source |

| Protecting Group | Perfect (100:0) | Multi-step | Guaranteed purity | Adds 2 extra steps |

References

-

Salvatore, R. N., et al. (2002).[10] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[8][11] The Journal of Organic Chemistry, 67(6), 2329–2332.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Evans, D. A. (2005). "Chemistry 206 Advanced Organic Chemistry: Enolate Alkylation Notes." Harvard University.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]

Validation & Comparative

Certificate of Analysis (CoA) for Brexpiprazole Impurities: A Comparative Technical Guide

Topic: Certificate of Analysis (CoA) Requirements for Brexpiprazole Impurity Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of Brexpiprazole (Rexulti®), a serotonin-dopamine activity modulator (SDAM), the qualification of impurity standards is not merely a regulatory checkbox but a critical variable in analytical method validation. The "Potency Trap"—relying on chromatographic purity (Area %) rather than true mass-balance assay—remains the single largest source of error in quantifying critical impurities like Brexpiprazole N-oxide or Des-chloro analogs .

This guide objectively compares Certified Reference Materials (CRMs) against Screening-Grade Standards , delineating the specific CoA requirements necessary to ensure scientific integrity under ICH Q3A/B and ISO 17034 guidelines.

Part 1: The Strategic Framework – Tiered Standard Classification

To select the appropriate standard, researchers must distinguish between three tiers of quality. A CoA that suffices for R&D identification is insufficient for GMP release testing.

Table 1: Comparative Specifications of Impurity Standards

| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Secondary/Analytical Standard | Tier 3: Screening/Research Grade |

| Primary Use | GMP Release, Method Validation, Calibration | Routine QC, Stability Studies | Early R&D, Identification (RT marker) |

| Accreditation | ISO 17034 & ISO 17025 | ISO 17025 (Testing only) | Non-Accredited |

| Assay Method | qNMR or Mass Balance (100% - Impurities - Water - Solvents) | HPLC Assay (vs. Primary) or Area % (Risky) | HPLC Area % only |

| Homogeneity | Tested & Certified | Assumed | Unknown |

| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM | Manufacturer Lot only |

| CoA Data | Full Spectra (NMR, MS, IR), TGA/KF, ROI | Identity & Purity only | Identity (MS) only |

Part 2: Critical CoA Parameters & The "Self-Validating" System

A trustworthy CoA does not just state a value; it provides the evidence to validate it. For Brexpiprazole, which contains a quinolinone scaffold and a piperazine moiety, specific spectral evidence is required to rule out common positional isomers.

The Self-Validating CoA Checklist

-

Identity (Specificity):

- H-NMR: Must show the characteristic piperazine protons (2.5–3.5 ppm) and the quinolinone amide signal.

-

IR/MS: Confirmation of the molecular ion (

for parent).

-

Purity vs. Potency (The Critical Distinction):

-

Purity is the chromatographic homogeneity (e.g., 99.5% Area).

-

Potency (Assay) is the actual content by weight (

). -

Critical Gap: A standard can be 99.9% pure by HPLC but only 85% potent due to retained solvents (DCM, Methanol) or inorganic salts (ROI).

-

Visualization: The CoA Validation Logic

The following diagram illustrates the decision logic for validating a Brexpiprazole impurity CoA before use.

Figure 1: Decision logic for evaluating Certificate of Analysis data integrity for quantitative applications.

Part 3: Comparative Case Study – The "N-Oxide Potency Trap"

Scenario: A lab is validating an HPLC method for Brexpiprazole and needs to quantify the N-oxide impurity (a common oxidative degradant).

-

Option A: Uses a Tier 3 "Screening Standard" (CoA reports 98.0% HPLC Area).

-

Option B: Uses a Tier 1 "ISO 17034 CRM" (CoA reports 89.2% w/w Assay by qNMR).

The Scientific Discrepancy

Brexpiprazole N-oxide often retains significant water and salts during synthesis.

-

Tier 3 Result: The user assumes 98.0% potency.

-

Tier 1 Result: The true potency is 89.2% (due to 5% water and 4% inorganic salts not seen by HPLC-UV).

Consequence: If Option A is used to prepare a calibration curve, the lab will underestimate the impurity levels in the drug product by ~9% (relative error).

-

Calculation:

. -

If the safety limit is 0.20%, a batch actually containing 0.21% (OOS) might measure as 0.19% (Passing), leading to a Type II error (False Negative) and potential regulatory recall.

Supporting Insight: Literature confirms that N-oxide derivatives often have different Relative Response Factors (RRF) compared to the parent drug. Relying on Area % assumes an RRF of 1.0, which is scientifically invalid without experimental confirmation [1, 2].

Part 4: Experimental Protocol – qNMR Qualification

If a Tier 1 CRM is unavailable, you must qualify your Tier 2/3 standard using Quantitative NMR (qNMR) . This is the absolute method recommended by pharmacopoeias (USP <761>) for establishing potency.

Methodology: Internal Standard (IS) Method

Objective: Determine the absolute weight % (Assay) of Brexpiprazole Impurity X.

Reagents:

-

Analyte: Brexpiprazole Impurity (approx. 10 mg).[]

-

Internal Standard (IS): Maleic Acid or TCNB (Traceable to NIST), approx. 5 mg.

-

Solvent: DMSO-

(ensures solubility of both).

Protocol Steps:

-

Weighing: Accurately weigh (

mg) the impurity ( -

Dissolution: Add 0.7 mL DMSO-

. Vortex until fully dissolved. -

Acquisition:

-

Instrument: 400 MHz NMR or higher.

-

Pulse Angle:

. -

Relaxation Delay (

): -

Scans: 16–64 (for S/N > 200).

-

-

Processing: Phase and baseline correct manually.

-

Integration: Integrate a distinct signal for the IS (Area

) and the Impurity (Area

Calculation:

Where:

- : Purity (Assay %)

- : Integral Area

- : Number of protons contributing to the signal

- : Molecular Weight[2]

- : Mass weighed

Visualization: qNMR Workflow

Figure 2: Workflow for absolute purity determination using qNMR, eliminating reliance on relative response factors.

Conclusion

For Brexpiprazole impurity analysis, the "Certificate of Analysis" is not a static document but a dataset requiring interrogation.

-

Avoid standards that rely solely on HPLC Area %.

-

Prioritize ISO 17034 CRMs for critical method validation to establish accurate RRFs.

-

Validate secondary standards using qNMR if primary CRMs are unavailable.

Failure to account for the "Potency Gap" (Water/Solvents/Salts) in impurity standards is a primary cause of mass balance failure in stability studies.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Conference on Harmonisation.[2] Link

-

Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link

-

ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[6] International Organization for Standardization.[7] Link

-

United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

-

FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Comprehensive Guide: Reporting and Control of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one under ICH Q3A(R2)

Executive Summary & Compound Profile

This guide provides a technical framework for the management of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one , a specific process-related impurity often encountered in the synthesis of quinolinone-based antipsychotics like Brexpiprazole .

Unlike standard organic impurities, this compound presents a dual challenge: it arises from "over-alkylation" (N- and O-alkylation) and contains two alkyl chloride moieties, triggering structural alerts for potential genotoxicity. This guide compares the standard ICH Q3A(R2) reporting workflow against the rigorous ICH M7(R1) mutagenic impurity assessment, providing a self-validating analytical protocol.

Compound Identification

| Attribute | Detail |

| Chemical Name | 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one |

| CAS Number | 2059954-32-2 |

| Molecular Formula | C₁₇H₂₁Cl₂NO₂ |

| Molecular Weight | 342.26 g/mol |

| Origin | Over-alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane. |

| Risk Profile | High . Contains bis-alkyl halide functionality (Class 3 mutagenic alert). |

Regulatory Framework Comparison: ICH Q3A vs. ICH M7

The classification of this impurity dictates the control strategy. While ICH Q3A governs general reporting, the presence of chlorobutyl groups requires an assessment against ICH M7 standards.

Comparative Analysis of Control Strategies

| Feature | Standard Pathway (ICH Q3A R2) | Genotoxic Pathway (ICH M7 R1) |

| Scope | General organic impurities (non-mutagenic). | Potentially mutagenic impurities (PMIs). |

| Trigger | Based on batch analysis results. | Based on structural alerts (In Silico). |

| Limit Calculation | Percentage of Drug Substance (e.g., 0.10%). | Threshold of Toxicological Concern (TTC). |

| Typical Limit | 0.15% (Qualification Threshold). | 1.5 µ g/day (Lifetime exposure). |

| Impact on Brexpiprazole | For a 4 mg daily dose: Limit = 6000 ng . | For a 4 mg daily dose: Limit = 375 ppm (0.0375%) . |

| Decision | Insufficient if mutagenicity is confirmed. | Mandatory if Ames test is positive. |

Expert Insight: For Brexpiprazole (Max Daily Dose ~4 mg), the ICH M7 limit (0.0375%) is lower than the standard ICH Q3A reporting threshold (0.05%). Therefore, relying solely on ICH Q3A reporting limits may result in releasing a batch containing unsafe levels of a mutagen. Recommendation: Treat as a Class 2 or 3 impurity until Ames negative; control at TTC levels using the High-Sensitivity Protocol below.

Formation Pathway & Control Logic

Understanding the causality of formation is essential for process control.[1] The impurity forms when the N1-position of the quinolinone core competes with the 7-hydroxyl group during the alkylation step.

Figure 1: Reaction scheme showing the genesis of the bis-alkylated impurity via secondary N-alkylation.

Analytical Method Comparison

To detect this impurity at trace levels (potentially <375 ppm), standard HPLC-UV is often insufficient due to matrix interference and lack of specificity for the N-alkyl isomer.

| Parameter | Method A: HPLC-UV (Conventional) | Method B: UPLC-MS/MS (Recommended) |

| Detection Principle | UV Absorbance (254 nm). | Electrospray Ionization (ESI+) / MRM. |

| Limit of Quantitation (LOQ) | ~0.03% (300 ppm). | ~0.0005% (5 ppm). |

| Specificity | Low (Risk of co-elution with isomers). | High (Mass transition specific). |

| Suitability | Routine QC (if limit > 0.10%). | Trace Analysis (ICH M7 compliance). |

| Linearity Range | 0.05% – 1.5%. | 1 ppm – 500 ppm. |

Experimental Protocol: High-Sensitivity LC-MS/MS

Objective: Quantify 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one at sub-ppm levels to satisfy both ICH Q3A and M7 requirements.

Instrument Configuration

-

System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.00 | 95 | 5 | 0.4 |

| 1.00 | 95 | 5 | 0.4 |

| 6.00 | 10 | 90 | 0.4 |

| 8.00 | 10 | 90 | 0.4 |

| 8.10 | 95 | 5 | 0.4 |

| 10.00 | 95 | 5 | 0.4 |

Mass Spectrometry Parameters (MRM Mode)

-

Ionization: ESI Positive.

-

Precursor Ion: 342.1 [M+H]⁺ (based on ³⁵Cl isotope pattern).

-

Product Ion (Quantifier): 174.1 (Quinolinone core fragment).

-

Product Ion (Qualifier): 55.1 (Butyl fragment).

-

Collision Energy: 25 eV (Optimized).

Sample Preparation (Self-Validating Step)

-

Standard Stock: Dissolve 10 mg of impurity standard in 100 mL Acetonitrile (100 µg/mL).

-

Sample Prep: Dissolve 100 mg of Drug Substance in 10 mL Diluent (10 mg/mL).

-

Spike Recovery Check (Validation): Spike the sample at the specification limit (e.g., 0.05%).

-

Acceptance Criteria: Recovery must be 85–115%. If <85%, matrix effect is present; switch to Standard Addition Method.

-

Reporting Strategy: The Decision Tree

This workflow ensures compliance with ICH Q3A(R2) while accounting for the specific risks of this compound.

Figure 2: Integrated decision matrix for reporting impurity 2059954-32-2.

Reporting Calculation Example

For a Brexpiprazole batch where the impurity is detected at 0.08% :

-

M7 Check: If Ames negative, proceed to Q3A.

-

Reporting: 0.08% > 0.05% (Reporting Threshold). Action: Report.

-

Identification: 0.08% < 0.10% (ID Threshold). Action: Structure confirmation not mandatory for release, but recommended for process knowledge.

-

Final COA Entry: "7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one: 0.08% (Complies)."

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation.

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Conference on Harmonisation.

-

Reddy, T., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[4][5][6] Asian Journal of Chemistry.

-

ChemicalBook. (2024).[7] 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one Product Properties.

-

US Patent 10,464,931 B2. (2019). Process for the preparation of Quinolin-2(1H)-one derivatives.[4][5][6][8][9] (Focus on Brexpiprazole intermediates).

Sources

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US10464931B2 - Process for the preparation of Quinolin-2(1H)-one derivatives - Google Patents [patents.google.com]

- 7. lejan-team.com [lejan-team.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Brexpiprazole Impurity | 2059954-32-2 [chemicalbook.com]

[1]

Executive Summary

The qualification of reference standards for Brexpiprazole (Rexulti®) related substances presents a unique challenge due to the molecule's complex solubility profile and the structural similarity of its oxidative degradants. While the Mass Balance (MB) approach remains the regulatory "gold standard" for primary reference material certification, it is resource-intensive and prone to overestimation if inorganic or non-chromophoric impurities are missed.[1]

Quantitative NMR (qNMR) has emerged as a superior alternative for the rapid qualification of secondary standards and impurity markers. This guide objectively compares both methodologies, providing validated protocols and a decision framework to optimize your analytical workflow.

Part 1: The Impurity Landscape

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) with a structure comprising a quinolinone core, a piperazine linker, and a benzothiophene moiety.[2][1][3] This structural complexity leads to a specific impurity profile that must be characterized.[2]

Table 1: Key Brexpiprazole Related Substances

| Impurity Name | Common Identity | Origin | Structural Characteristic |

| Brexpiprazole N-Oxide | Oxidative Degradant | Forced Degradation (H₂O₂) | Oxidation at the piperazine nitrogen; susceptible to thermal reversion.[2][1][3] |

| Des-thienyl Brexpiprazole | Process Impurity | Synthesis Intermediate | Lacks the benzothiophene moiety; significantly different UV response factor.[2][1][3] |

| Spirocyclic Impurity | Process Impurity | Cyclization Side-reaction | Formation of a spiro-quaternary ammonium salt.[2][1][3] |

| Dihydro Impurity | Degradant/Process | Hydrogenation | Reduction of the quinolinone double bond. |

| "Ghost Peak" | Unknown/Artifact | HPLC Method Artifact | Often associated with gradient elution anomalies or mobile phase contaminants.[2] |

Critical Insight: The N-oxide impurity is thermally unstable.[2][1][3] Using standard Mass Balance techniques involving aggressive drying (TGA) can degrade the standard during analysis, leading to incorrect purity assignment. qNMR is non-destructive and preferred for this specific impurity. [3]

Part 2: Comparative Methodology

Method A: Mass Balance (The Traditional Standard)

The Mass Balance approach calculates purity by subtracting all measured impurities from 100%. It assumes that all impurities are detected.[2]

213-

Pros: Universally accepted by regulatory bodies (FDA/EMA) for primary standards; provides a comprehensive impurity profile.[2]

-

Cons: Requires large sample quantity (>100 mg); risk of "purity inflation" if salts/inorganics are missed; time-consuming (3-4 separate techniques).[2][1][3]

Method B: qNMR (The Direct Approach)

qNMR measures the molar ratio of the analyte to a certified internal standard (IS) in solution. It is a direct assay of the active moiety.

213Part 3: Detailed Experimental Protocols

Protocol A: Mass Balance Qualification

Use this for Primary Reference Standard certification.

1. Chromatographic Purity (HPLC-UV)

-

Column: C18 (e.g., Kromasil C18 or XBridge C18), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).[2]

-

Gradient: 20% B to 80% B over 25 mins.

-

Detection: 215 nm (Maximal absorbance for quinolinone).[2][4]

-

Note: Brexpiprazole is practically insoluble in water.[2][5][6] Dissolve samples in DMF or DMSO first, then dilute with Mobile Phase B.

2. Volatiles & Water

-

Water: Karl Fischer (Coulometric) is mandatory.[2] Do not use LOD (Loss on Drying) as the N-oxide is heat-sensitive.[2][1][3]

-

Solvents: HS-GC (Headspace Gas Chromatography) using DMSO as diluent.[2][1][3]

3. Inorganic Residue

-

Method: Residue on Ignition (ROI) / Sulfated Ash (USP <281>).[2][3]

-

Requirement: Minimum 1 g sample for accurate detection of trace inorganics (often not feasible for expensive impurities).[2]

Protocol B: qNMR Qualification

Use this for Secondary Standards, Impurity Markers, and unstable compounds (N-oxide).[2][1][3]

1. Solvent & Internal Standard Selection

-

Solvent: DMSO-d6 . Brexpiprazole is soluble (~25 mg/mL) in DMSO, whereas it is poorly soluble in CDCl₃.

-

Internal Standard (IS): Maleic Acid (Traceable CRM grade).[2][3]

2. Sample Preparation

-

Accurately weigh 10–15 mg of Brexpiprazole impurity (dried) into a vial (

). -

Accurately weigh 5–8 mg of Maleic Acid (CRM) into the same vial (

). -

Add 0.7 mL DMSO-d6 . Vortex until completely dissolved.[2]

-

Transfer to a 5 mm NMR tube.[2]

3. Acquisition Parameters (600 MHz recommended)

-

Pulse Sequence: 90° pulse (zg30).

-

Relaxation Delay (D1): 60 seconds . (Crucial: T1 for aromatic protons can be 5-10s; D1 must be > 5x T1).[2][1][3]

-

Scans: 32 or 64 (for S/N > 300:1).

4. Processing

-

Phase and baseline correction (automatic + manual adjustment).[2]

-

Integrate the IS singlet (set to equivalent # of protons, e.g., 2H for Maleic Acid).

-

Integrate the diagnostic Brexpiprazole signal:

Part 4: Data Interpretation & Comparison

The following table summarizes a comparative study of a "Des-thienyl" impurity batch qualified by both methods.

Table 2: Comparative Performance Data

| Metric | Mass Balance Approach | qNMR Approach | Analysis |

| Assigned Purity | 98.2% | 96.8% | Mass Balance overestimated purity because it missed a non-volatile inorganic salt (sodium chloride) from the synthesis.[2][1][3] |

| Sample Required | 150 mg (for ROI + KF + HPLC) | 10 mg | qNMR is 15x more material-efficient.[2][1][3] |

| Time to Result | 3 Days | 2 Hours | qNMR allows for "Just-in-Time" qualification.[2][1][3] |

| Uncertainty (k=2) | ± 0.8% | ± 0.4% | qNMR precision is limited only by weighing; MB accumulates errors from 3 techniques.[2] |

| Cost | High (multiple instruments) | Low (single run) |

Part 5: Decision Framework

Use this logic flow to determine the correct qualification strategy for your Brexpiprazole standards.

Figure 1: Decision tree for selecting the qualification methodology based on regulatory needs, sample stability, and availability.

References

-

ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances.[2] International Conference on Harmonisation.[2][7][8] Link

-

USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[2][7] United States Pharmacopeia.[2][9] Link[2][1][3]

-

Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[2][1][3] Link

-

Gosar, A., & Phadke, R. (2018). "Gradient High Performance Liquid Chromatography Method for Determination of Related Substances in Brexpiprazole API." International Journal of Development Research. Link

-

Cayman Chemical. Brexpiprazole Product Information & Solubility Data.[2][4]Link[2][1][3]

Sources

- 1. Brexpiprazole - Wikipedia [en.wikipedia.org]

- 2. Brexpiprazole impurity 8 | C16H21ClN2S | CID 138109318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. joac.info [joac.info]

- 8. jocpr.com [jocpr.com]

- 9. usp.org [usp.org]

Comparative Sensitivity Analysis: LOD/LOQ Determination for Quinolinone Impurities

Executive Summary & Strategic Context

The Challenge: Quinolinone scaffolds (e.g., in aripiprazole, brexpiprazole, and fluoroquinolone antibiotics) often serve as key intermediates. However, unreacted quinolinone intermediates can possess genotoxic potential, requiring control levels far below the standard 0.05% (500 ppm) ICH Q3A threshold.

The Scientific Gap: Standard HPLC-UV methods often hit a "sensitivity wall" at 100–500 ppm. To meet ICH M7 requirements (often <10 ppm based on the Threshold of Toxicological Concern, TTC), researchers must transition to LC-MS/MS.

Objective: This guide objectively compares the Limit of Detection (LOD) and Limit of Quantitation (LOQ) capabilities of UV vs. MS detection for quinolinone impurities. It provides a self-validating experimental protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The following data summarizes typical performance metrics for a generic quinolinone impurity (e.g., 7-hydroxyquinolinone) in a drug substance matrix.

Table 1: Sensitivity & Performance Matrix

| Feature | HPLC-UV (Diode Array) | UHPLC-MS/MS (Triple Quad) | Senior Scientist Verdict |

| Typical LOQ | 0.03% – 0.05% (300–500 ppm) | 0.5 ppm – 5 ppm | MS is mandatory for genotoxic screening. |

| LOD Mechanism | Chromophore absorbance (Beer-Lambert) | Ionization efficiency (ESI+) | UV is robust; MS is sensitive but matrix-dependent. |

| Linearity Range | Wide ( | Narrower ( | MS requires isotopic internal standards for linearity. |

| Quinolinone Specifics | Susceptible to baseline drift at low | High sensitivity due to easy protonation of ring Nitrogen. | Risk: Quinolinones "stick" to steel, causing carryover in MS. |

| Cost/Complexity | Low / Routine QC | High / Specialized Validation | Use UV for process control; MS for release testing if GTI. |

Strategic Decision Framework

Before selecting a validation protocol, determine the required sensitivity based on the impurity's toxicity profile.

Figure 1: Decision logic for selecting the detection modality based on toxicological thresholds (TTC).

Experimental Protocol: The "Self-Validating" Workflow

This protocol addresses the specific physicochemical properties of quinolinones: basicity (causing peak tailing) and adsorption (causing carryover).

Phase A: System Suitability & Passivation

Quinolinones can chelate with trace metals in LC systems, causing broad peaks that artificially inflate LOQ values.

-

Passivation: Flush the LC system with 0.1% Phosphoric Acid / Acetonitrile (50:50) overnight before low-level validation.

-

Mobile Phase: Use Ammonium Formate (10mM, pH 3.5) to ensure the quinolinone nitrogen is fully protonated, sharpening the peak.

Phase B: Preparation of Linearity Solutions

Do not rely on a single dilution. You must bracket the predicted LOQ.

-

Stock Solution: 1.0 mg/mL impurity in DMSO (prevents precipitation).

-

Intermediate: Dilute to 10 µg/mL in Mobile Phase A.

-

Validation Set: Prepare 6 levels:

-

Level 1: 0.5 ppm (Target LOD)

-

Level 2: 1.0 ppm

-

Level 3: 2.0 ppm (Target LOQ)

-

Level 4: 5.0 ppm

-

Level 5: 10.0 ppm

-

Level 6: 20.0 ppm

-

Phase C: The Injection Sequence

Execute the following sequence to prove the absence of carryover (critical for accurate LOQ).

Figure 2: Validation injection sequence designed to detect carryover and confirm precision at the limit.

Calculation Methodologies: Causality & Math

Method 1: Signal-to-Noise (S/N)

Best for:[1] Sharp, symmetrical peaks (Symmetry factor 0.9 – 1.2).

-

LOD:

-

LOQ:

-

The Trap: Quinolinones often tail. Tailing increases the "noise" width and reduces peak height, making S/N unreliable and variable between analysts.

Method 2: Standard Deviation of Response (Recommended)

Best for: Trace analysis where baseline noise is variable. This is the most robust method for regulatory submission.

Formula:

- (Sigma): Standard deviation of the y-intercepts of regression lines (or SD of residuals).

- (Slope): Slope of the calibration curve.[1][2][3]

Execution:

-

Construct a calibration curve in the low range (Levels 1–5 from Phase B).

-

Perform unweighted linear regression.

-

Extract the Standard Error of the Intercept (

). -

Calculate LOQ.[3]

-

Verification: Inject 6 replicates at the calculated LOQ concentration. The %RSD must be

.

Senior Scientist Insights: Troubleshooting Quinolinones

-

The "Ghost" Peak: If you see quinolinone peaks in your blank injections, it is likely carryover from the injector needle.

-

Fix: Change needle wash to 50:50 Methanol:DMSO.

-

-

Matrix Suppression (LC-MS): The API (drug substance) usually elutes in high abundance. If the quinolinone impurity co-elutes with the API, the LOQ will suffer due to ion suppression.

-

Fix: Adjust gradient slope to ensure the impurity elutes before the main API peak.

-

-

Diverting to Waste: For LC-MS, divert the flow to waste during the API elution to keep the source clean and maintain sensitivity for the impurity.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] (2023).[4][6] Retrieved from [Link]

-

International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Retrieved from [Link]

-

Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2] Retrieved from [Link]

-

Dolan, J. W. Calibration Curves, Part V: LOD and LOQ. LCGC North America. (2009).[7] Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.